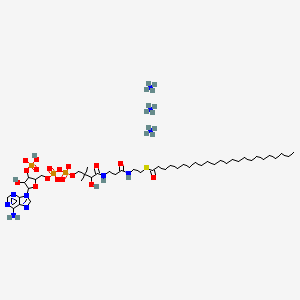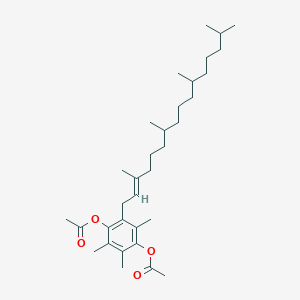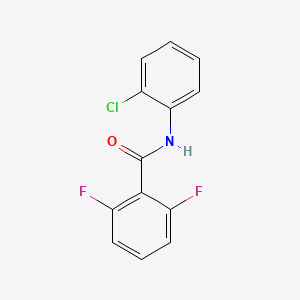
2-(cyclopentylideneamino)guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylideneamino)guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylideneamino)guanidine;hydrochloride typically involves the reaction of cyclopentanone with guanidine hydrochloride under specific conditions. One common method is the one-pot synthesis approach, which provides a straightforward and efficient route to obtain the desired product. This method involves the use of N-chlorophthalimide, isocyanides, and amines, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions may produce cyclopentylamine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylideneamino)guanidine;hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(cyclopentylideneamino)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a strong organic base, enhancing the release of acetylcholine following a nerve impulse. This action is crucial in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, it can inhibit specific enzymes and proteins, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopentylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the purification of proteins and nucleic acids.
Polyhexamethylene guanidine hydrochloride: Used in the production of polymers and as a disinfectant.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
| 1174310-78-1 | |
Molekularformel |
C6H13ClN4 |
Molekulargewicht |
176.65 g/mol |
IUPAC-Name |
2-(cyclopentylideneamino)guanidine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-6(8)10-9-5-3-1-2-4-5;/h1-4H2,(H4,7,8,10);1H |
InChI-Schlüssel |
GVFNSUOAHHIPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NN=C(N)N)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)





![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)


